[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
14661-13-3
VCID:
VC20971345
InChI:
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
SMILES:
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Molecular Formula:
C12H16O8
Molecular Weight:
288.25 g/mol
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
CAS No.: 14661-13-3
Cat. No.: VC20971345
Molecular Formula: C12H16O8
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14661-13-3 |
|---|---|
| Molecular Formula | C12H16O8 |
| Molecular Weight | 288.25 g/mol |
| IUPAC Name | [(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
| Standard InChI | InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 |
| Standard InChI Key | BAKQMOSGYGQJOJ-IYKVGLELSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator